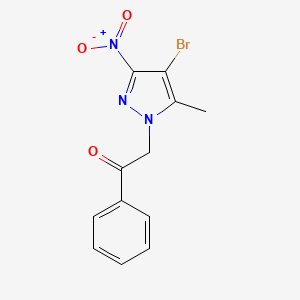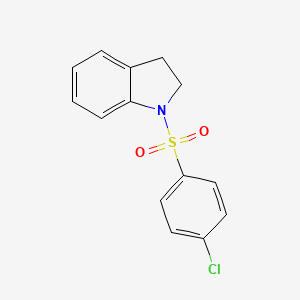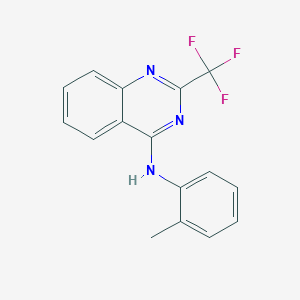
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-1-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-1-phenylethanone is a useful research compound. Its molecular formula is C12H10BrN3O3 and its molecular weight is 324.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.99055 g/mol and the complexity rating of the compound is 355. The solubility of this chemical has been described as 0.7 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Supramolecular Structure Analysis : Jin et al. (2011) explored the formation of binary organic acid-base adducts through the combination of 2-(imidazol-1-yl)-1-phenylethanone and various acidic compounds. This study highlighted the role of hydrogen bonding and noncovalent interactions in supramolecular architectures, which can be crucial for understanding the formation of complex molecular structures (Jin, Guo, Wang, & Cui, 2011).
Synthesis of Novel Derivatives for Cancer Research : Zheng et al. (2010) synthesized novel derivatives of 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol, demonstrating their potential in suppressing lung cancer cell growth. This indicates the relevance of such compounds in the development of new therapeutic agents (Zheng et al., 2010).
Molecular and Supramolecular Structures in Organic Chemistry : Padilla-Martínez et al. (2011) reported the molecular structures of various isomers obtained through oxidative cyclization, providing insights into the molecular and supramolecular structures relevant in organic chemistry and material science (Padilla-Martínez et al., 2011).
Synthesis and Characterization of Pyrazole Derivatives : Dong et al. (2011) focused on the synthesis of pyrazole derivatives, which are important in the development of new chemical entities for various applications. Their work contributes to the understanding of structure diversity in chemical synthesis (Dong et al., 2011).
Antimicrobial Properties in Surface Coatings and Inks : El‐Wahab et al. (2015) investigated the antimicrobial properties of certain heterocyclic compounds when incorporated into polyurethane varnish and printing ink, highlighting the potential applications of these compounds in the development of antimicrobial coatings (El‐Wahab et al., 2015).
Safety and Hazards
Direcciones Futuras
The future directions for research on “2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-1-phenylethanone” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in fields such as medicine, materials science, or chemical engineering could be explored .
Propiedades
IUPAC Name |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O3/c1-8-11(13)12(16(18)19)14-15(8)7-10(17)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZONOLANZOKWEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)C2=CC=CC=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24795189 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-[2-(1H-imidazol-4-yl)ethyl]-9-oxo-N-phenyl-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5522277.png)
![2-{[5-(2-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B5522289.png)



![2-[(E)-(5-bromothiophen-2-yl)methylideneamino]isoindole-1,3-dione](/img/structure/B5522337.png)
![(5E)-5-[(5-bromo-2,3-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B5522344.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]acetamide](/img/structure/B5522353.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5522356.png)
![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(1H-pyrrol-3-ylcarbonyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5522359.png)
![2-[(4-chlorobenzyl)sulfanyl]-4,6-dimethylpyrimidine](/img/structure/B5522367.png)



